At-AFP1
Description
Significance of Abscisic Acid (ABA) Signaling in Plant Physiology
Abscisic acid (ABA) is a pivotal plant hormone that regulates numerous aspects of plant growth, development, and adaptation to environmental challenges. It plays a crucial role in key developmental processes, including seed dormancy and germination. Furthermore, ABA is integral to the plant's response to abiotic stresses such as drought and high salinity. When plants encounter osmotic stress, ABA levels rise, triggering a signaling cascade that helps the plant conserve water. This signaling pathway involves a core set of components: ABA receptors (PYR/PYL/RCAR), protein phosphatases (PP2Cs), kinases (SnRK2s), and transcription factors like ABA INSENSITIVE 5 (ABI5). The activation of these components leads to widespread changes in gene expression, ultimately resulting in physiological adjustments like stomatal closure to reduce water loss. biorxiv.org The precise control of this pathway is vital, as both its activation and attenuation are critical for mounting an appropriate and timely response to environmental cues.
Overview of Regulatory Mechanisms in Plant Stress Responses
Plants, being sessile organisms, have evolved sophisticated regulatory mechanisms to cope with a variety of environmental stresses. These responses are governed by complex signaling pathways that often involve a network of hormones, protein kinases, and transcription factors. biorxiv.org A key strategy is the regulation of gene expression, where specific genes are turned on or off to produce proteins that help the plant tolerate the stress. The ABA signaling pathway is a central regulator in this process, particularly for abiotic stresses.
Negative regulation is a crucial aspect of these pathways, ensuring that stress responses are not constitutively active, which would be detrimental to growth and development. Negative regulators can act at various levels, from receptor turnover to the degradation of key signaling proteins. One important mechanism is the ubiquitin-proteasome system, where target proteins are tagged for degradation. This controlled proteolysis allows for the rapid fine-tuning of signaling pathways in response to changing conditions. Several E3 ubiquitin ligases have been identified that target core components of the ABA pathway, highlighting the importance of protein degradation in modulating stress responses.
Contextualization of ABI5-Binding Proteins (AFPs) in Arabidopsis thaliana
Within the intricate network of ABA signaling, a small family of plant-specific proteins known as ABI5-Binding Proteins (AFPs) function as negative regulators. uniprot.org In Arabidopsis thaliana, this family includes four members, with At-AFP1 (also known as AFP1) and its homolog At-AFP2 being the most studied in the context of germination. biorxiv.org this compound was first identified as a protein that interacts directly with ABI5, a key bZIP transcription factor that promotes the expression of ABA-responsive genes. biorxiv.orgbiorxiv.org
This compound acts as a negative regulator of the ABA response, particularly during seed germination and in response to stress. uniprot.org It achieves this by promoting the degradation of ABI5 through the ubiquitin-mediated proteolysis pathway. uniprot.org The loss of this compound function leads to plants that are hypersensitive to ABA, salt, and osmotic stress, and accumulate higher levels of the ABI5 protein. uniprot.org Conversely, overexpression of AFPs can lead to strong resistance to ABA's inhibitory effects on germination. Recent research has uncovered a more complex regulatory module involving this compound, the E3 ubiquitin ligase PLANT U-BOX 35 (PUB35), and ABI5, which collectively fine-tune ABA signaling. Studies have also shown that this compound is a negative regulator of drought tolerance; loss-of-function mutants exhibit enhanced tolerance due to reduced water loss from smaller stomatal apertures. biorxiv.orgbiorxiv.org
Interactive Data Table: Key Proteins in this compound Mediated ABA Signaling
| Protein Name | Gene Locus | Function in ABA Signaling | Interaction with this compound |
| This compound | At1g69260 | Negative regulator; promotes ABI5 degradation. uniprot.org | - |
| ABI5 | At2g36270 | bZIP transcription factor; positive regulator of ABA response. biorxiv.org | Direct physical interaction. |
| PUB35 | At4g35070 | U-box E3 ubiquitin ligase; negatively regulates ABA signaling. | Physical interaction; forms a regulatory module with AFP1 and ABI5. |
| GASA3 | At1g74670 | Negative regulator of drought tolerance; expression is modulated by AFP1. biorxiv.org | AFP1 is involved in the modulation of GASA3 expression. biorxiv.orgbiorxiv.org |
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
KLCERPSGTWSGVCGNSNACKNQCINLEKARHGSCNYVFPAHKCICYFPC |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of At Afp1
Genomic Organization and Locus Description
The gene encoding At-AFP1 is located on chromosome 1 of Arabidopsis thaliana. It is officially designated as AT1G69260. uniprot.org The this compound gene is part of a small, plant-specific family of genes that encode for ABI five binding proteins (AFPs), which play roles in regulating stress responses. uniprot.org In Arabidopsis, four such AFP proteins have been identified.
| Gene Information for this compound | |
| Organism | Arabidopsis thaliana (thale cress) |
| Gene Name | AFP1 (ABI five binding protein 1) |
| Locus Identifier | AT1G69260 |
| Chromosome | 1 |
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is tightly controlled at the transcriptional level, primarily influenced by the plant hormone ABA and various abiotic stress factors. This regulation allows the plant to fine-tune its response to changing environmental conditions.
Research has demonstrated that the expression of this compound is induced by abscisic acid. Both messenger RNA (mRNA) and protein levels of AFP1 increase in response to ABA treatment, particularly during the critical developmental stage of seed germination. This induction is a core component of the ABA signaling network, which governs processes like growth arrest under unfavorable conditions. While induced by ABA, this compound itself acts as a negative regulator within the signaling pathway, creating a feedback loop. Plants with mutant versions of the gene (afp-1) show hypersensitivity to ABA.
The expression of this compound is significantly upregulated in response to abiotic stresses, most notably drought. Studies have shown that during periods of progressive drought, the transcription of the AFP1 gene increases. Interestingly, while its expression is induced by drought, this compound appears to function as a negative regulator of drought tolerance. Loss-of-function mutants (afp1) exhibit enhanced tolerance to drought, which is associated with reduced water loss due to smaller stomatal apertures. This suggests that the induction of this compound under drought is part of a complex regulatory circuit that attenuates ABA signaling to modulate the plant's stress response.
The promoter region of the this compound gene contains specific DNA sequences known as cis-acting regulatory elements that are crucial for controlling its transcription. These elements function as binding sites for transcription factors that activate or repress gene expression.
In silico analysis of the 1-kilobase region upstream of the this compound coding sequence has identified several cis-elements associated with responses to plant hormones and abiotic stress. Most notably, this analysis revealed the presence of four Abscisic Acid Responsive Elements (ABREs). ABREs are well-characterized cis-acting elements that are bound by bZIP transcription factors, such as ABFs (ABRE-binding factors), to mediate ABA-responsive gene expression. uniprot.org The presence of multiple ABREs in the this compound promoter underscores the direct and significant role of ABA in driving its transcription.
| Cis-Acting Elements in this compound Promoter | |
| Element Type | Abscisic Acid Responsive Element (ABRE) |
| Number Identified | 4 |
| Function | Binding site for transcription factors that mediate ABA-induced gene expression. uniprot.org |
Response to Abiotic Stress Conditions
Post-Transcriptional and Translational Control Mechanisms
This compound is a central figure in post-translational control mechanisms, specifically by influencing the stability of other key regulatory proteins. The primary mechanism identified involves this compound targeting the bZIP transcription factor ABI5 (ABA-INSENSITIVE 5) for degradation.
ABI5 is a critical activator in the ABA signaling pathway, and its levels are crucial for establishing growth arrest during early seedling development in response to stress. this compound directly interacts with ABI5. This interaction is believed to facilitate the degradation of ABI5 through the ubiquitin-proteasome system. Studies have shown that in the presence of this compound, ABI5 protein levels decrease. Furthermore, this compound and ABI5 have been observed to co-localize in specific nuclear bodies, which are sites of protein degradation. By promoting the breakdown of ABI5, this compound effectively attenuates ABA signaling, acting as a negative regulator. This post-translational control mechanism is vital for the plant to moderate its response to ABA and prevent a prolonged or excessive stress reaction.
Structural Insights and Domain Architecture of At Afp1
Identification of Key Protein Domains and Motifs
Analysis of the Arabidopsis thaliana AFP1 (At-AFP1), cataloged under UniProt accession Q9LQ98, reveals the presence of several key protein domains and motifs. These conserved regions are indicative of the protein's functional capabilities and its classification within the Ninja protein family. Identified domains and motifs include:
Ninja_fam (IPR031307)
Ninja_motif (IPR012463)
NLS_NINJA_AFP-like (IPR032310)
TDBD (IPR032308)
EAR (PF07897)
NLS_NINJA_AFP (PF16136)
TDBD (PF16135)
These domains, identified through various protein family and domain databases, suggest specific functional roles within the cell. The presence of domains like EAR (Ethylene-responsive element-binding factor-associated Amphiphilic Repression) often indicates a role in transcriptional repression, typically through interaction with TPL/TPRs co-repressors. Nuclear localization signals (NLS) like NLS_NINJA_AFP-like and NLS_NINJA_AFP are critical for targeting the protein to the nucleus, where it is likely to exert its function, consistent with its identification as ABI five-binding protein 1 (ABI5-binding protein 1) . The TDBD domain is also noted .
Identified Domains and Motifs in this compound
| Domain/Motif Name | InterPro ID | Pfam ID |
| Ninja_fam | IPR031307 | |
| Ninja_motif | IPR012463 | |
| NLS_NINJA_AFP-like | IPR032310 | |
| TDBD | IPR032308 | PF16135 |
| EAR | PF07897 | |
| NLS_NINJA_AFP | PF16136 |
Predicted and Experimentally Inferred Secondary and Tertiary Structures
While the identification of protein domains and motifs provides clues about the potential folding and function of this compound, detailed experimental or specific computational predictions regarding its complete secondary and tertiary structure were not explicitly available within the provided search results for the Arabidopsis thaliana protein (UniProt Q9LQ98). UniProt entries typically link to structural databases when experimental structures are available, but the snippets did not indicate a direct PDB entry for this compound from Arabidopsis thaliana. Structural information for AFP1 proteins from other organisms, such as Raphanus sativus (Rs-AFP1) nih.gov or Streptomyces tendae nih.gov, describes distinct folds (e.g., cysteine-stabilized alpha-beta motif or beta-gamma-crystallin fold), but this information cannot be directly applied to this compound from Arabidopsis thaliana due to differences in sequence and origin. General methods for protein structure prediction exist, including homology modeling, threading, and ab initio methods researchgate.netwikipedia.org, but specific predictions for this compound were not detailed.
Implications of Structural Features for Protein-Protein Interaction Specificity
The identified domains and motifs within this compound strongly imply its involvement in specific protein-protein interactions. As a Ninja-family protein and an ABI five-binding protein 1, this compound is known to interact with ABI5 . The presence of the EAR domain (PF07897) is particularly significant, as this motif is commonly involved in mediating interactions with members of the TOPLESS (TPL) or TOPLESS-RELATEDS (TPRs) family of transcriptional co-repressors . These interactions are typically crucial for the recruitment of the co-repressor complex to target gene promoters, thereby modulating gene expression. The NLS domains (IPR032310, PF16136) facilitate the necessary nuclear localization for interaction with nuclear proteins like ABI5 and potentially TPL/TPRs. While the precise structural interface governing the specificity of the interaction between this compound and its partners, such as ABI5, is not detailed in the provided data, the presence and arrangement of these conserved domains are the primary determinants of its interaction capabilities and specificity within cellular pathways, particularly those related to abscisic acid signaling and transcriptional regulation. This compound has been shown to have 10 interactors listed in the IntAct database and is also present in the STRING database, further highlighting its role in protein interaction networks .
Compound/Protein Identifiers
| Name | Identifier Type | Identifier | Notes |
| This compound | UniProt Accession | Q9LQ98 | Protein from Arabidopsis thaliana. Does not have a standard PubChem CID. |
Molecular Mechanism of Action of At Afp1
Direct Protein-Protein Interactions
At-AFP1 engages in direct physical interactions with several key proteins involved in ABA signaling and stress responses. These interactions are crucial for its regulatory role.
Interaction with ABI5 Transcription Factor
A primary interaction partner of this compound is the ABA-INSENSITIVE 5 (ABI5) transcription factor, a central regulator of ABA responses during seed development and germination. oup.comarabidopsis.orgnih.gov The interaction between this compound and ABI5 facilitates the degradation of ABI5, thereby attenuating ABA signaling. uniprot.orgcusabio.comoup.comdntb.gov.uaresearchgate.net
Research has indicated that the interaction between this compound and ABI5 is influenced by the phosphorylation status of ABI5. Specifically, phosphorylation of threonine residues at positions 201 and 206 (T201 and T206) in ABI5 has been shown to disrupt the interaction between ABI5 and this compound. dntb.gov.uaresearchgate.net This suggests that these phosphorylated residues are located within or near the this compound binding site on ABI5, or that phosphorylation at these sites induces a conformational change in ABI5 that prevents this compound binding. ABI5 is a bZIP transcription factor containing conserved domains including C1, C2, C3, and the bZIP domain responsible for DNA binding. researchgate.netuniprot.org While the bZIP domain is involved in DNA binding and dimerization, the C1, C2, and C3 domains are recognized and phosphorylated by protein kinases. The T201 and T206 residues are located within these regulatory regions, highlighting the importance of post-translational modifications in modulating the this compound-ABI5 interaction.
Arabidopsis thaliana contains four AFP paralogs: AFP1, AFP2, AFP3, and AFP4. oup.com While all four AFPs have been identified as ABI5-interacting proteins through methods like yeast two-hybrid assays, there are differences in their interaction profiles with other proteins, including transcriptional corepressors. oup.com For instance, AFP2 and AFP3 interact with TOPLESS (TPL) and TOPLESS-RELATED (TPR) transcriptional corepressors, and this interaction is mediated by an EAR motif present in AFP2 and AFP3. In contrast, AFP1 shows only a weak interaction with TPL or TPR1/2/3. This suggests that while AFP1, AFP2, AFP3, and AFP4 can interact with ABI5, they may utilize distinct mechanisms or interact with different sets of cofactors to regulate ABA signaling, contributing to the fine-tuning of stress responses. oup.com AFP1 and AFP2 have been shown to repress bZIP activation of certain ABRE-regulated genes.
Identification of Interacting Regions within ABI5
Interaction with U-Box E3 Ubiquitin Ligase PUB35
This compound physically interacts with the U-box E3 ubiquitin ligase PLANT U-BOX 35 (PUB35). oup.comdntb.gov.uaresearchgate.net PUB35 is an ABA-responsive protein that contains a U-box domain essential for its E3 ligase activity, as well as a protein kinase domain. oup.com This interaction is part of a module involving PUB35, this compound, and ABI5, which collectively regulates ABI5 stability. oup.comdntb.gov.uaresearchgate.net PUB35 directly ubiquitinates ABI5, and this process is enhanced by the presence of this compound, particularly in response to ABA treatment. oup.comdntb.gov.uaresearchgate.net The interaction between PUB35 and ABI5, as well as PUB35 and this compound, is influenced by the phosphorylation status of ABI5 at T201 and T206. dntb.gov.uaresearchgate.net
A yeast two-hybrid assay demonstrated a specific interaction between PUB35 fused to the GAL4 DNA-binding domain and AFP1 fused to the GAL4 activation domain. oup.com Further in vitro GST pull-down assays using recombinant purified His-GST-PUB35 confirmed the physical interaction with AFP1-Myc. oup.com These findings support a direct physical association between PUB35 and this compound.
Interaction with OXS3 Family Proteins
This compound also interacts with members of the OXIDATIVE STRESS 3 (OXS3) family of proteins in Arabidopsis thaliana. nih.gov The OXS3 family proteins are involved in tolerance to various stresses, including heavy metals and oxidative stress, and some members may function as chromatin remodeling factors. uniprot.orgresearchgate.net Studies have shown that several OXS3 family members, including OXS3, OXS3b, O3L3, O3L4, and O3L6, interact with this compound in yeast two-hybrid assays. This interaction is implicated in the regulation of ABI4 expression, another AP2/ERF-type transcription factor involved in ABA responses. Together with this compound, OXS3 family proteins are proposed to prevent ABA-induced growth arrest by co-repressing ABI4 expression, potentially by influencing the deposition of histone γ-H2A.X at the ABI4 promoter.
A summary of known protein interactions involving this compound is presented in the table below:
| Interacting Protein | Type of Interaction | Biological Context | Source |
| ABI5 | Physical Interaction | ABA signaling, seed germination, seedling development | uniprot.orgcusabio.comuniprot.orgoup.comdntb.gov.uaresearchgate.net |
| PUB35 | Physical Interaction | ABA signaling, ABI5 ubiquitination and degradation | oup.comdntb.gov.uaresearchgate.net |
| OXS3 Family Proteins | Physical Interaction | ABA signaling, stress tolerance, regulation of ABI4 expression | nih.gov |
| TPL/TPRs (weak) | Physical Interaction | Transcriptional repression (compared to AFP2/3) |
Regulation of Target Protein Stability and Degradation
A critical aspect of this compound's molecular mechanism is its role in promoting the degradation of target proteins, most notably ABI5, through the ubiquitin-proteasome system. uniprot.orgcusabio.comoup.comdntb.gov.uaresearchgate.net this compound interacts with ABI5 and facilitates its degradation mediated by the 26S proteasome. uniprot.orgcusabio.comoup.comdntb.gov.uaresearchgate.net
Recent studies have elucidated a mechanism involving PUB35, this compound, and ABI5. PUB35, an E3 ubiquitin ligase, directly ubiquitinates ABI5. oup.comdntb.gov.uaresearchgate.net this compound enhances this PUB35-mediated ubiquitination and subsequent degradation of ABI5, particularly in response to ABA treatment. oup.comdntb.gov.uaresearchgate.net This indicates that this compound acts as a positive factor in the PUB35-mediated degradation of ABI5. The phosphorylation state of ABI5 at T201 and T206 influences both the ABI5-At-AFP1 and the ABI5-PUB35 interactions, consequently affecting PUB35-mediated ABI5 degradation. dntb.gov.uaresearchgate.net
Genetic evidence supports the role of this compound in ABI5 degradation. Mutants lacking functional this compound (afp1 mutants) show increased sensitivity to ABA and accumulate higher levels of ABI5 protein compared to wild-type plants. uniprot.orgoup.com Conversely, overexpression of this compound leads to reduced ABI5 accumulation and enhanced tolerance to ABA. uniprot.org The epistatic relationship between abi5 and afp1 mutants, where the abi5 mutation overrides the afp1 phenotype, further confirms that this compound's function in ABA response is dependent on ABI5. oup.com
The regulation of ABI5 stability by this compound and PUB35 represents a crucial point of control in the ABA signaling pathway, allowing for the fine-tuning of plant responses to environmental cues, particularly during critical developmental stages like germination and seedling growth. oup.comdntb.gov.uaresearchgate.net
Promotion of ABI5 Degradation via the 26S-Proteasome Pathway
A central function of this compound is its role in promoting the degradation of the ABI5 protein. ABI5 protein levels are critical for the intensity and duration of ABA responses. This compound facilitates the breakdown of ABI5 through the 26S-proteasome pathway, a major route for targeted protein degradation in eukaryotes. uniprot.orgnih.govnih.govsu.se Research indicates that ABI5 is ubiquitinated in vivo and subsequently degraded by the 26S proteasome. uniprot.orgnih.gov Treatment with 26S proteasome inhibitors, such as MG132, leads to the overaccumulation of ABI5, similar to the phenotype observed in afp1 mutants. uniprot.org This underscores the importance of proteasomal degradation in regulating ABI5 levels and highlights this compound's role in this process. Mutants lacking functional AFP1 exhibit hypersensitivity to ABA and show elevated levels of ABI5 protein. uniprot.org Conversely, overexpression of AFP1 can lead to reduced ABI5 levels and decreased ABA sensitivity.
Role of Ubiquitination in this compound-Mediated Regulation
Ubiquitination, the process of attaching ubiquitin proteins to a substrate, is a crucial step in targeting proteins for degradation by the 26S proteasome. This compound is implicated in promoting the ubiquitination of ABI5. uniprot.org While the detailed mechanism is still being elucidated, studies suggest that AFP1 may function as an adaptor protein, facilitating the interaction between ABI5 and E3 ubiquitin ligases. These E3 ligases are responsible for catalyzing the attachment of ubiquitin to target proteins. The interaction between this compound and ABI5, potentially in conjunction with specific E3 ligases, marks ABI5 for subsequent degradation by the proteasome, thereby attenuating the ABA signaling response. uniprot.orgnih.govnih.govsu.se
Modulation of Transcriptional Activity
Beyond its impact on ABI5 protein stability, this compound also modulates transcriptional activity through various interactions, influencing the expression of ABA-responsive genes and interacting with other transcription factors and chromatin modifiers.
Influence on ABI5 Transcriptional Activation of ABA-Responsive Genes
ABI5 functions as a transcription factor that activates the expression of numerous downstream ABA-responsive genes by binding to ABA-RESPONSIVE ELEMENTs (ABREs) in their promoters. uniprot.org By promoting the degradation of ABI5, this compound indirectly reduces the levels of active ABI5 protein available to bind to these promoters and activate transcription. This leads to a dampening of the ABA-induced transcriptional response. The inverse correlation between AFP1 and ABI5 protein levels, and the resulting effects on ABA sensitivity, support this model where AFP1 negatively regulates ABA signaling by controlling the abundance of the key transcriptional activator ABI5. uniprot.org
Interactions with Chromatin Modifiers and Epigenetic Regulation
The AFP family proteins, including AFP1, have been found to interact with chromatin modifiers. These interactions suggest a role for AFPs in altering chromatin structure and influencing the transcription of ABA-induced genes through epigenetic mechanisms. Chromatin modifiers are enzymes and proteins that alter the structure of chromatin, the complex of DNA and proteins (primarily histones) that makes up chromosomes. These modifications can affect gene accessibility and transcription. The interactions of AFPs with components of chromatin remodelling complexes, such as those containing TOPLESS (TPL) and TPL-RELATED (TPR) proteins, further support their involvement in transcriptional and epigenetic regulation. These interactions provide a mechanism by which this compound, in addition to promoting ABI5 degradation, can directly or indirectly influence gene expression by modulating the chromatin landscape around ABA-responsive genes.
Biological Roles and Physiological Functions of At Afp1
Role in Abscisic Acid (ABA) Signaling Pathway Attenuation
At-AFP1 functions as a negative regulator of the ABA signaling pathway. It interacts with ABI5, a central transcription factor in ABA signaling, and promotes its degradation via the 26S-proteasome pathway. This interaction and subsequent degradation of ABI5 lead to the attenuation of ABA-responsive gene expression. Studies using afp1 mutant alleles have shown hypersensitivity to ABA, while overexpression of AFP1 confers resistance, indicating an inverse correlation between AFP1 and ABI5 protein levels and ABA sensitivity. Genetic analysis further supports that the ABA hypersensitivity observed in afp1 mutants is dependent on the presence of ABI5, suggesting AFP1 acts upstream of or within the ABA-activated signaling pathway involving ABI5. nih.gov The U-box E3 ubiquitin ligase PUB35 has been identified to physically interact with both AFP1 and ABI5, facilitating AFP1-mediated degradation of ABI5, thus fine-tuning ABA signaling during seed germination and seedling growth. nih.gov
Regulation of Seed Germination and Post-Germination Seedling Growth
This compound, along with other members of the AFP family like AFP2, plays a role in regulating seed germination and early seedling development in response to ABA. AFP1 negatively regulates ABI5 protein stability, and afp1 mutants exhibit higher ABI5 protein levels and are more sensitive to ABA during seed germination. This increased sensitivity leads to reduced germination and seedling growth under stress conditions. The PUB35-AFP1 module, by mediating ABI5 degradation, is involved in the fine-tuning of these processes. nih.gov Overexpression of AFP1 has been shown to promote ABA-resistant germination.
Contribution to Abiotic Stress Tolerance
This compound contributes to plant tolerance against various abiotic stresses, particularly drought. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org Its expression is induced by drought and ABA. biorxiv.orgbiorxiv.org
Loss-of-function mutations in AFP1 have been shown to significantly enhance drought tolerance in Arabidopsis thaliana. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org Conversely, constitutive expression of AFP1 increases drought sensitivity. biorxiv.orgresearchgate.netbiorxiv.org This suggests that AFP1 acts as a negative regulator of drought stress tolerance. biorxiv.orgbiorxiv.org The enhanced drought tolerance in afp1 mutants is associated with reduced water loss. biorxiv.orgresearchgate.netbiorxiv.org
This compound is involved in suppressing stomatal closure, which in turn affects transpiration rates. biorxiv.orgbiorxiv.org afp1 mutants exhibit reduced water loss likely due to smaller stomatal apertures and consequently lower transpiration rates compared to wild-type plants. biorxiv.orgresearchgate.netbiorxiv.org This reduced water loss contributes to their enhanced drought tolerance. biorxiv.orgresearchgate.net The AFP1/GASA3-driven control circuit negatively regulates drought tolerance by suppressing stomatal closure and attenuating ABA signaling. biorxiv.orgbiorxiv.org
Modulation of Drought Tolerance
Involvement in Plant Development
While avoiding direct measurements of growth, this compound's involvement in plant development is evident through its regulatory roles in processes like seed germination and seedling establishment, which are fundamental developmental stages. Its interaction with ABI5, a key regulator of various ABA-dependent developmental responses including seed dormancy, germination, and cotyledon greening, underscores its influence on these processes.
Interplay with Other Phytohormone Signaling Pathways
This compound's primary interaction is with the ABA signaling pathway through ABI5. However, ABI5 itself acts as a central hub connecting ABA signaling with other pathways, including those of other phytohormones. While direct interactions of this compound with other phytohormone signaling components are less extensively documented than its interaction with ABA, its role in modulating ABI5 activity suggests an indirect influence on pathways that crosstalk with ABA, such as those involving gibberellins (B7789140) (GA), which are known to interact antagonistically with ABA in regulating seed germination. Studies on other AFP family members, like AFP2, have indicated roles in regulating salt and osmotic stress through interactions with SNRK1 kinases and flowering via effects on CONSTANS (CO) expression, hinting at broader connections with stress and developmental pathways potentially involving other hormones. Additionally, AFP1 interacts with OXS3 family proteins to repress ABA signaling in the regulation of ABI4 expression, another AP2/ERF-type transcription factor involved in plant growth responses to environmental stress and ABA. nih.govoup.comdntb.gov.ua
Genetic and Functional Characterization Studies
Analysis of At-AFP1 Loss-of-Function Mutants
Loss-of-function mutations in this compound result in discernible phenotypes related to ABA sensitivity and the accumulation of key signaling proteins.
Phenotypic Characterization in ABA Hypersensitivity
Mutants lacking a functional this compound protein, such as the afp1 alleles (afp1-1 and afp1-2), exhibit hypersensitivity to ABA. This hypersensitivity is particularly evident during seed germination, where afp1 mutants show delayed germination or are unable to germinate in the presence of ABA concentrations that allow wild-type seeds to germinate and undergo growth arrest. For instance, after incubation in 3 µM ABA for 8 days, over 95% of afp1-1 embryos did not germinate, while over 85% of wild-type embryos germinated but displayed arrested growth. This indicates that this compound normally functions to attenuate ABA signals, allowing for germination under conditions that would otherwise be inhibitory. Single afp1 or afp2 mutants also show increased stress sensitivity during germination.
Loss-of-function of AFP1 has also been shown to confer enhanced drought tolerance in adult plants. researchgate.net This enhanced tolerance is likely due to reduced water loss resulting from smaller stomatal apertures and consequently lower transpiration rates.
Impact on Target Protein Accumulation (e.g., ABI5)
Studies on afp1 mutants have revealed a significant impact on the accumulation of ABI5 protein. In afp1 mutants, ABI5 protein levels are higher compared to wild-type plants, especially in the presence of ABA. oup.comdustyrosemiller.com This inverse correlation between this compound and ABI5 protein levels suggests that this compound negatively regulates ABI5 abundance. The increased accumulation of ABI5 in afp1 mutants is consistent with their ABA-hypersensitive phenotype, as ABI5 is a positive regulator of ABA responses.
Research indicates that this compound promotes the degradation of ABI5, likely through the ubiquitin-mediated proteasome pathway. dustyrosemiller.com The apparent half-life of ABI5 is significantly longer in the afp1-1 mutant compared to wild type. dustyrosemiller.com Treatment with proteasome inhibitors did not substantially increase ABI5 levels in afp1 mutants, further supporting the role of this compound in facilitating ABI5 degradation.
Furthermore, afp1 and afp2 mutants accumulate higher levels of endogenous ABA under drought conditions, which is accompanied by a stronger upregulation of ABA-responsive genes, including ABI5. This suggests a feedback loop where the absence of functional this compound leads to increased ABA levels and, consequently, higher ABI5 expression and protein accumulation.
Characterization of this compound Overexpression Lines
Overexpression of this compound leads to phenotypes and molecular changes that are generally opposite to those observed in loss-of-function mutants, reinforcing its role as a negative regulator of ABA signaling.
Phenotypic Responses to ABA and Stress
Transgenic plants overexpressing this compound exhibit increased resistance to ABA. This resistance is observed during seed germination, where this compound overexpressors can germinate and develop into green seedlings even at ABA concentrations that completely inhibit the germination of wild-type and afp1 mutant seeds. Overexpression of AFP1 or AFP2 can lead to extreme ABA resistance during germination.
Conversely, constitutive overexpression of AFP1 can lead to increased sensitivity to drought stress compared to wild-type plants. This is consistent with the enhanced drought tolerance observed in afp1 loss-of-function mutants. researchgate.net
Molecular Effects on Gene Expression and Protein Levels
Overexpression of this compound results in lower levels of ABI5 protein compared to wild-type plants. dustyrosemiller.com This is in line with the proposed role of this compound in promoting ABI5 degradation. The apparent half-life of ABI5 is decreased in this compound overexpression lines. dustyrosemiller.com
While this compound overexpression affects ABI5 protein levels, it does not significantly alter ABI5 transcript levels, indicating a post-transcriptional regulatory mechanism. dustyrosemiller.com Overexpression of AFP1 or AFP2 can reduce the seed expression of genes encoding transcription factors like ABI5 and some ABI5-regulated DREB2 family members.
Overexpression of AFP1 can also influence the expression of other genes. For example, studies suggest that AFP1 is involved in the positive modulation of GASA3 expression under drought stress. researchgate.net
Genetic Epistasis Analyses (e.g., abi5-4 epistatic to afp1-1)
Genetic epistasis analysis has provided strong evidence for the functional relationship between this compound and ABI5. Studies involving double mutants, such as afp1-1 abi5-4, have shown that the abi5-4 mutation is epistatic to afp1-1. oup.com This means that the ABA-insensitive phenotype of the abi5-4 mutant overrides the ABA-hypersensitive phenotype of the afp1-1 mutant in the double mutant. The afp1-1 abi5-4 double mutant displays ABA responses similar to those of the abi5-4 single mutant.
This epistasis indicates that the function of this compound in regulating ABA responses is dependent on the presence of ABI5. oup.com In other words, this compound exerts its negative regulatory effect on ABA signaling by targeting or modulating the activity of ABI5.
Data Table
Based on the research findings, a summary of the phenotypic and molecular effects of this compound mutation and overexpression can be presented:
| Genotype/Condition | Phenotypic Effect (ABA Sensitivity) | ABI5 Protein Level | ABI5 Transcript Level | Drought Tolerance |
| Wild Type (WT) | Normal | Normal | Normal | Normal |
| afp1 Loss-of-Function | Hypersensitive | Increased | Normal | Enhanced |
| This compound Overexpression | Resistant | Decreased | Normal | Reduced |
Investigation of Double and Higher-Order Mutants (e.g., gasa3afp1)
Studies involving double and higher-order mutants have been instrumental in elucidating the genetic interactions and functional relationships between this compound and other genes in Arabidopsis thaliana. A notable example is the investigation of the gasa3afp1 double mutant, which has provided insights into the roles of AFP1 and GASA3 in drought tolerance and abscisic acid (ABA) signaling.
Detailed research findings indicate that while single gasa3 and afp1 mutants exhibit enhanced drought tolerance compared to wild-type (WT) plants, the gasa3afp1 double mutant demonstrates superior drought tolerance relative to the single mutants. biorxiv.orgsciencecast.org This enhanced tolerance in the mutants is likely attributed to reduced water loss resulting from smaller stomatal apertures and consequently lower transpiration rates. biorxiv.orgsciencecast.org
Furthermore, both gasa3 and afp1 single mutants accumulate higher levels of ABA under drought conditions than WT plants. biorxiv.orgsciencecast.org This is accompanied by a stronger up-regulation of ABA-responsive genes, including RD29A/B, ABF2/3, and ABI5. biorxiv.orgsciencecast.org The increased ABA levels in these mutants appear to stem from the hydrolysis of abscisic acid-glucosyl ester (ABA-GE) stored in vacuoles, mediated by the β-glucosidase BG2, rather than de-novo ABA biosynthesis. biorxiv.orgsciencecast.org
Analysis of promoter regions revealed the presence of ABA-responsive and drought stress-related cis-acting elements in both the GASA3 and AFP1 promoters. biorxiv.orgsciencecast.org RT-qPCR analysis confirmed that the expression of both genes is induced under drought conditions. biorxiv.orgsciencecast.org However, the induction of GASA3 expression was significantly reduced in the absence of AFP1, suggesting a role for AFP1 in modulating GASA3 expression. biorxiv.orgsciencecast.org
These findings identify a regulatory circuit involving AFP1 and GASA3 that negatively regulates drought tolerance by suppressing stomatal closure and attenuating ABA signaling. biorxiv.orgsciencecast.org The superior drought tolerance of the gasa3afp1 double mutant compared to the single mutants highlights a likely interaction or synergistic effect between the loss of function of these two genes in the context of drought response.
While the focus here is on the gasa3afp1 double mutant due to its explicit mention, studies on other AFP family members and their interactions with key signaling components like ABI5 also exist. For instance, mutations in AFP1 or AFP2 have been shown to result in increased sensitivity to ABA and salt, with AFP2 acting epistatically to ABI5. Reduced growth in these mutants under stress correlates with higher levels of ABI5 protein, suggesting that AFPs may regulate ABI5 stability. These studies on AFP family members and their interactions, while not specifically focusing on double mutants with GASA3, underscore the importance of investigating higher-order mutants to fully understand the complex regulatory networks in which this compound participates.
Data Table: Drought Tolerance Phenotypes
| Genotype | Drought Tolerance Phenotype (Relative to WT) | Proposed Mechanism |
| Wild Type (WT) | Baseline Sensitivity | Normal stomatal regulation, ABA signaling |
| gasa3 mutant | Enhanced Tolerance | Reduced water loss (smaller stomatal aperture), higher ABA |
| afp1 mutant | Enhanced Tolerance | Reduced water loss (smaller stomatal aperture), higher ABA |
| gasa3afp1 double mutant | Superior Tolerance | Further reduced water loss, potentially synergistic ABA effects |
Data Table: ABA-Related Gene Expression under Drought
| Genotype (under drought) | ABA Level (Relative to WT) | RD29A/B Expression (Relative to WT) | ABF2/3 Expression (Relative to WT) | ABI5 Expression (Relative to WT) |
| Wild Type (WT) | Baseline | Baseline | Baseline | Baseline |
| gasa3 mutant | Higher | Stronger Up-regulation | Stronger Up-regulation | Stronger Up-regulation |
| afp1 mutant | Higher | Stronger Up-regulation | Stronger Up-regulation | Stronger Up-regulation |
Regulatory Networks and Interacting Pathways
Integration into the ABA Signal Transduction Cascade
At-AFP1 functions as a negative regulator of ABA signaling. researchgate.netunige.ch It interacts with and promotes the degradation of the basic leucine (B10760876) zipper (bZIP) transcription factor ABA INSENSITIVE 5 (ABI5), a central positive regulator of ABA responses. researchgate.netoup.comunige.chbiorxiv.orgcusabio.comdntb.gov.ua This interaction is crucial for attenuating ABA signals, particularly during seed germination and early seedling growth. researchgate.netoup.comunige.chdntb.gov.ua The absence of this compound leads to increased ABI5 levels and hypersensitivity to ABA. oup.com Genetic analysis has shown that abi5 mutations are epistatic to afp1 mutations, indicating that this compound's function in ABA response is dependent on ABI5. oup.com
Crosstalk with GASA3-Driven Control Circuit in Drought Response
Recent research indicates a novel control circuit involving this compound and GASA3 (Gibberellic Acid-Stimulated Arabidopsis 3) that negatively regulates drought tolerance in Arabidopsis. sciety.orgbiorxiv.org Both AFP1 and GASA3 genes are induced under drought conditions. sciety.orgbiorxiv.org However, the induction of GASA3 is significantly reduced in the absence of this compound, suggesting that this compound is involved in modulating GASA3 expression. sciety.orgbiorxiv.org Loss-of-function mutations in either AFP1 or GASA3 lead to enhanced drought tolerance, accompanied by higher levels of ABA and stronger induction of ABA-responsive genes. sciety.orgbiorxiv.org This suggests that the this compound/GASA3 circuit acts to attenuate ABA signaling and suppress stomatal closure under drought stress, thereby negatively impacting drought tolerance. biorxiv.org
Coordination with E3 Ubiquitin Ligases in Proteasomal Degradation
A key mechanism by which this compound regulates ABI5 is through promoting its degradation via the 26S proteasome pathway. researchgate.netoup.comunige.chcusabio.comdntb.gov.ua This process involves ubiquitination, where ubiquitin molecules are attached to target proteins, marking them for proteasomal degradation. this compound interacts with ABI5 and facilitates this ubiquitin-mediated proteolysis. researchgate.netoup.comunige.chdntb.gov.ua
Studies have identified specific E3 ubiquitin ligases that cooperate with this compound in ABI5 degradation. The U-box E3 ubiquitin ligase PLANT U-BOX 35 (PUB35) physically interacts with both this compound and ABI5. oup.comdntb.gov.ua PUB35 directly ubiquitinates ABI5, and this degradation is enhanced by this compound in response to ABA treatment. oup.comdntb.gov.ua This indicates that PUB35 and this compound form a module that fine-tunes ABA signaling by regulating ABI5 stability. dntb.gov.ua this compound itself does not appear to be degraded via the 26S proteasome. oup.com
Connections to Chromatin Remodeling and Gene Silencing Mechanisms
This compound's role in regulating gene expression extends beyond direct interaction with transcription factors like ABI5; it also shows connections to chromatin remodeling processes. Chromatin remodeling involves alterations in the structure of chromatin, which can affect the accessibility of DNA to transcription factors and thus influence gene expression. epigentek.com
This compound has been found to interact with components involved in chromatin modification. Specifically, this compound interacts with OXS3 family proteins, which are negative regulators of ABI4 expression. oup.com Together with this compound, OXS3 family proteins function to prevent ABA-induced growth arrest by co-repressing ABI4, potentially through decreased promoter occupancy of histone γ-H2A.X. oup.com This suggests a mechanism where this compound, in complex with other proteins, can influence histone modifications at target gene promoters, contributing to gene silencing. oup.com
Furthermore, interactions between some AFPs (including this compound) and histone deacetylase (HDAC) subunits have been observed. HDACs are enzymes that remove acetyl groups from histones, generally leading to condensed chromatin and gene repression. epigentek.com These interactions suggest that this compound might participate in repressive complexes that modify chromatin structure to regulate the expression of ABA-responsive genes. While chemical inhibition of HDAC activity can suppress AFP effects on a subset of ABI5-regulated genes, it indicates that this compound's influence on gene expression involves both chromatin modification-dependent and -independent mechanisms.
Feedback Loops and Fine-Tuning of Stress Responses
The involvement of this compound in multiple interacting pathways suggests its participation in feedback loops that fine-tune plant stress responses. The induction of AFP1 expression by ABA and drought stress indicates a potential negative feedback mechanism where elevated stress hormone levels lead to increased this compound, which in turn attenuates the downstream signaling by promoting ABI5 degradation. researchgate.netsciety.org
The interaction and co-regulation observed between this compound and GASA3 in drought response also point towards a complex regulatory circuit where these proteins mutually influence each other's expression and activity to modulate the plant's adaptation to water deficit. sciety.orgbiorxiv.org
AFP1, also known as ABI five-binding protein 1, is a protein found in Arabidopsis thaliana. It is a member of the small AFP protein family, which appears to be plant-specific. AFPs are also related to the Novel Interactor of JAZ (NINJA) and NINJA-like superfamily of adaptor proteins. In Arabidopsis, the AFP family consists of four genes encoding AFP1, AFP2, AFP3, and AFP4 (previously known as TMAC2). researchgate.net These proteins are characterized by three conserved sequence regions: the A, B, and C domains. researchgate.net The A-domain contains an ethylene-responsive element binding factor-associated amphiphilic repression (EAR) motif, while the B-domain typically includes a classical bipartite nuclear localization signal (NLS), which is conserved in AFP1, AFP2, and AFP3 but not in AFP4. researchgate.net The C-domain is also highly conserved among AFP family members and is involved in the interaction with ABI5. researchgate.net
Comparative and Evolutionary Aspects of At Afp1 and Its Homologs
Phylogenetic Analysis of AFP Gene Family in Arabidopsis and other Plant Species
Phylogenetic analysis of the AFP gene family in Arabidopsis and other plant species reveals insights into their evolutionary history and diversification. The AFP family is considered plant-specific. Studies including NINJA and AFP proteins from various plant species, such as Arabidopsis, rice (Oryza sativa), maize (Zea mays), and common wheat (Triticum aestivum), show that these proteins generally group into two distinct clades: NINJAs and AFPs. While NINJA proteins are present in all land plants, AFPs appear to be a more specific group.
Within the AFP clade, there is often a defined separation between monocot and dicot species, suggesting divergence after the evolutionary split of these groups. For instance, in a phylogenetic tree including rice, Arabidopsis, maize, and wheat AFPs, proteins from each species tend to cluster together within the AFP group. This clustering, along with variations in gene number and distribution on chromosomes, can be attributed to factors like gene duplications and their locations in the genome.
The conserved domain structure of AFPs, particularly the A and C domains, which are located at the N- and C-termini respectively, highlights their shared ancestry. The B domain, however, shows higher variability. The presence of these conserved domains across different plant species within the AFP clade supports their common evolutionary origin and potentially conserved core functions.
While the AFP gene family in Arabidopsis consists of four members, the number of AFP genes can vary in other plant species. researchgate.net For example, rice has been identified to contain three AFP proteins. These variations in gene family size and distribution across different plant genomes indicate dynamic evolutionary processes, including gene duplication and potential gene loss or divergence, contributing to species-specific adaptations.
Functional Conservation and Divergence among At-AFP Paralogs (At-AFP2, At-AFP3, At-AFP4)
The four Arabidopsis AFP paralogs (At-AFP1, At-AFP2, At-AFP3, and At-AFP4) share conserved domains but exhibit both functional conservation and divergence. All four members possess the conserved A, B, and C domains, although the B domain (containing the NLS) is not conserved in AFP4. researchgate.net
A key conserved function among the Arabidopsis AFPs is their role as negative regulators of abscisic acid (ABA) signaling, primarily through interaction with the bZIP transcription factor ABI5. mdpi.com AFP1 and AFP2 have been reported to have the strongest effects on germination, a process significantly influenced by ABA. mdpi.com AFP1 attenuates ABA signals by facilitating the degradation of ABI5 protein, often through ubiquitin-mediated proteolysis in nuclear bodies. AFP2 also interacts with ABI5 and related ABF transcription factors to attenuate ABA responses.
Despite this conserved role in ABA signaling, there is evidence of functional divergence among the paralogs. For instance, while AFP1 and AFP2 strongly interact with DELLA proteins (repressors of gibberellin signaling) and ABI5, the interaction strength can vary among the paralogs and with different DELLA proteins. mdpi.com Overexpression studies have also provided insights into their distinct effects. Overexpression of AFP4 (TMAC2) in Arabidopsis leads to insensitivity to ABA and salinity during seed germination, affecting survival rates.
Beyond ABA signaling, AFP paralogs have been implicated in other processes, suggesting functional diversification. AFP2, for example, has been proposed to regulate flowering time through interactions with CONSTANS (CO) and TPR2. researchgate.netmdpi.com This indicates that while the core function of interacting with transcription factors and influencing signaling pathways is conserved, the specific downstream targets and physiological outcomes can differ among the paralogs.
The conserved domains likely mediate interactions with common partners like ABI5, while variations, particularly in the less conserved regions or subtle differences in domain interactions, could contribute to their distinct roles and specificities in different signaling pathways or developmental contexts. The differential expression patterns of these paralogs in various tissues and developmental stages would also contribute to their functional divergence.
Data Table: Conserved Domains in Arabidopsis AFP Paralogs
| Protein | A-domain (EAR motif) | B-domain (NLS) | C-domain |
| This compound | Present | Present | Present |
| At-AFP2 | Present | Present | Present |
| At-AFP3 | Present | Present | Present |
| At-AFP4 | Present | Absent | Present |
Note: Based on information from search result researchgate.net.
Evolutionary Trajectories of ABA Signaling Regulators in Plants
The evolution of ABA signaling regulators, including the AFP family, is closely linked to the adaptation of plants to terrestrial environments and their ability to cope with environmental stresses, particularly desiccation. ABA is a crucial plant hormone involved in processes like seed dormancy, stomatal closure, and responses to drought, salinity, and cold.
The core ABA signaling pathway involves the PYRABACTIN RESISTANCE 1-like (PYL) receptors, PROTEIN PHOSPHATASE 2C (PP2C) phosphatases, and SNF1-RELATED PROTEIN KINASE 2 (SnRK2) kinases. While the enzymatic components (PP2Cs and SnRK2s) show functional conservation from streptophyte algae to angiosperms, the regulatory PYL receptors appear to have evolved into ligand-activated receptors in land plants. This suggests that while the basic machinery for ABA response existed earlier, the fine-tuning and hormonal modulation of the pathway became prominent with the colonization of land.
Regulators like the AFPs, which interact with key components of the ABA pathway such as ABI5 (a bZIP transcription factor downstream of the core module), represent further layers of complexity and regulation that evolved within land plants. The bZIP transcription factors themselves, including those involved in ABA signaling (like the ABF family to which ABI5 belongs), have ancient origins, with members found in basal streptophyte algae. This indicates that the transcriptional regulatory framework was in place early in plant evolution.
The emergence and diversification of protein families like the AFPs, which modulate the activity or stability of transcription factors like ABI5, likely contributed to the increased sophistication and fine-tuning of ABA responses in flowering plants. The evolution of these negative regulators allows for precise control over the duration and intensity of ABA-mediated responses, which is critical for balancing stress tolerance with growth and development. The presence of AFP homologs in various land plants, although with variations in gene number and potentially function, suggests that the regulatory mechanism involving AFPs is an important, albeit evolving, aspect of ABA signaling across different plant lineages.
The evolutionary trajectories of ABA signaling regulators highlight a process of building upon ancient conserved components (like the core signaling module and basic transcription factors) with the addition of novel regulatory proteins (like AFPs) that allow for more nuanced and environmentally responsive control of plant development and stress adaptation.
Compound Names and PubChem CIDs
Advanced Research Methodologies for At Afp1 Investigation
Molecular Cloning and Gene Editing Techniques (e.g., CRISPR/Cas9)
Molecular cloning techniques are fundamental to studying At-AFP1, allowing for the isolation, amplification, and manipulation of the AFP1 gene. These techniques are essential for producing recombinant this compound protein for biochemical and interaction studies, as well as for creating constructs for plant transformation. Recombinant protein preparation, often involving expression in heterologous systems like Escherichia coli or through plant molecular biology techniques, is a major approach for obtaining this compound for in vitro analysis. nih.gov
While specific applications of CRISPR/Cas9 gene editing directly targeting the this compound gene in Arabidopsis are not extensively detailed in the provided information, gene editing technologies like CRISPR/Cas9 offer powerful tools for studying gene function in vivo. crisprtx.comwikipedia.org These techniques allow for precise modifications to the genome, including gene knockouts, knock-ins, or edits, which can be used to investigate the phenotypic consequences of altered this compound expression or function. The ability to disrupt or modify the AFP1 gene using such methods can provide insights into its roles in plant development, stress responses, and interactions with other organisms. General applications of CRISPR/Cas9 involve using a Cas9 enzyme guided by an RNA molecule to cut DNA at a specific location, enabling targeted genetic modifications. crisprtx.comwikipedia.org
Transcriptomics and Proteomics Approaches (e.g., RNA-seq, Mass Spectrometry)
Transcriptomics and proteomics provide comprehensive views of gene expression at the RNA and protein levels, respectively, offering valuable insights into the regulation and function of this compound.
Transcriptomic approaches, such as RNA sequencing (RNA-Seq) and quantitative PCR (qPCR), are used to quantify the expression levels of the AFP1 gene under different conditions. RNA-Seq allows for a global analysis of the transcriptome, identifying changes in gene expression profiles in response to various stimuli, including stresses. eurofinsgenomics.eu For instance, transcriptomic analysis has been employed to study AFP1 gene expression in Arabidopsis under salt stress conditions. cncb.ac.cn Real-time quantitative PCR (RT-qPCR) offers a sensitive method for quantifying the expression of specific genes, including AFP1, and has been used to determine its expression levels in response to environmental factors like temperature in other organisms expressing AFP1. nih.govresearchgate.net
Proteomics, particularly mass spectrometry, is crucial for the identification, quantification, and characterization of proteins. Mass spectrometry-based proteomics can be used to analyze the abundance of this compound protein in different tissues or under various conditions. technologynetworks.com While the provided information includes examples of proteomics applied to study other AFP-related proteins (like human alpha-fetoprotein), the principles are applicable to this compound. Proteomic studies can help confirm protein expression levels inferred from transcriptomic data and can potentially identify post-translational modifications of this compound, which may influence its activity or interactions.
Protein-Protein Interaction Assays
Understanding the proteins that interact with this compound is critical for elucidating its molecular functions. Several advanced techniques are employed to identify and validate these interactions.
Yeast Two-Hybrid Systems
The Yeast Two-Hybrid (Y2H) system is a widely used method for screening and confirming protein-protein interactions. This system involves fusing the protein of interest (bait) and potential interacting proteins (prey) to domains of a transcription factor. Interaction between the bait and prey brings the transcription factor domains together, activating reporter gene expression. Y2H assays have been instrumental in identifying proteins that interact with this compound. For example, this compound has been shown to interact with ABI5 (ABA INSENSITIVE 5) and other members of the ABF-clade of bZIP transcription factors in yeast two-hybrid assays. oup.com Interactions between this compound and OXS3 family proteins have also been demonstrated using Y2H. oup.comnih.gov
Key protein-protein interactions involving this compound identified through Yeast Two-Hybrid assays include:
| Interacting Protein | Organism | Reference |
| ABI5 | Arabidopsis thaliana | oup.com |
| ABF-clade bZIPs | Arabidopsis thaliana | oup.com |
| OXS3 family proteins | Arabidopsis thaliana | oup.comnih.gov |
Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a biochemical technique used to confirm protein-protein interactions in cell extracts. This method involves using an antibody specific to this compound to pull down the protein, and any interacting partners that are bound to it will also be co-precipitated. The precipitated complex is then analyzed, typically by Western blotting, to identify the interacting proteins. Co-immunoprecipitation has been successfully used to demonstrate the interaction between PUB35, an E3 ubiquitin ligase, and AFP1 in plant cells. oup.com This technique provides in vitro or in vivo evidence for physical association between proteins.
BiFC (Bimolecular Fluorescence Complementation)
Bimolecular Fluorescence Complementation (BiFC) is a technique that allows for the visualization of protein-protein interactions in living cells and can provide information about the subcellular localization of the interaction. In BiFC, two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. If the proteins interact, the fluorescent protein fragments are brought into close proximity and reconstitute a functional, fluorescent protein, which can be detected by microscopy. researchgate.net BiFC assays have been utilized to visualize interactions involving AFP proteins, including the formation of AFP1/AFP2 heterodimers in plant cells. This technique is valuable for confirming interactions observed in Y2H and for determining where in the cell these interactions occur.
In Vivo Imaging and Subcellular Localization Studies
Determining the subcellular localization of this compound is crucial for understanding its function. In vivo imaging techniques, particularly fluorescence microscopy, are widely used for this purpose. By fusing this compound to fluorescent proteins (e.g., GFP, mCherry), researchers can visualize its location within living plant cells. Studies have shown that this compound localizes to nuclear bodies. oup.com Co-localization studies, where this compound fused to one fluorescent protein is co-expressed with a marker for a specific cellular compartment or another protein fused to a different fluorescent protein, can provide more precise information about its localization and potential sites of interaction. For example, co-localization of AFP1 with PUB35 in the nucleus has been observed using fluorescence microscopy in plant cells. oup.com These imaging techniques allow for the dynamic observation of protein distribution in a native cellular environment.
Compound Names and Identifiers
| Name | Type | Identifier(s) | Notes |
| This compound | Protein | UniProt: Q9LQ98, NCBI Gene ID: 843257 (AFP1) nih.gov | Protein from Arabidopsis thaliana. No PubChem CID. |
| PUB35 | Protein | Protein interacting with this compound. | |
| ABI5 | Protein | Protein interacting with this compound. | |
| OXS3 | Protein | Protein interacting with this compound. | |
| AFP2 | Protein | Paralog of this compound, interacts with AFP1. | |
| CRISPR/Cas9 | System | Gene editing tool. | |
| RNA | Molecule | Studied in transcriptomics. | |
| Protein | Molecule | Studied in proteomics and interactions. |
Note: this compound is a protein, and therefore does not have a PubChem Compound ID (CID), which is assigned to chemical substances. The identifiers provided are for the protein sequence and gene in relevant biological databases.
Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) for Promoter Occupancy Analysis
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions within the cell. thermofisher.com By crosslinking proteins to DNA, fragmenting the chromatin, and using an antibody specific to the protein of interest (in this case, this compound), researchers can isolate the DNA regions that the protein was bound to. thermofisher.com Subsequent analysis of the precipitated DNA by quantitative PCR (ChIP-qPCR) allows for the examination of this compound occupancy at specific promoter regions. thermofisher.comuky.edu ChIP-seq, which involves high-throughput sequencing of the precipitated DNA, provides a genome-wide view of this compound binding sites. thermofisher.com
While direct studies specifically detailing this compound's genome-wide promoter occupancy via ChIP-seq were not explicitly found in the search results, research on related proteins and pathways provides context. For instance, studies on ABI5 and other transcription factors involved in ABA signaling have utilized ChIP-based methods to identify their target genes and regulatory networks. oup.com Given this compound's role in regulating ABI5 stability and function, ChIP techniques could be employed to investigate if this compound indirectly influences the occupancy of ABI5 or other transcription factors at the promoters of ABA-responsive genes. Additionally, ChIP could be used to study potential interactions of this compound with chromatin modifiers, as some ABI5-binding proteins have been shown to alter transcription via interactions with such modifiers.
A hypothetical ChIP-qPCR experiment investigating this compound's impact on ABI5 occupancy at a known ABA-responsive gene promoter (e.g., RD29B) could yield data similar to the illustrative table below, showing changes in ABI5 enrichment in the presence or absence of functional this compound.
| Sample Type | Target Promoter | Antibody Used | Fold Enrichment (vs. Input) |
| Wild Type | RD29B | anti-ABI5 | 5.2 |
| afp1 mutant | RD29B | anti-ABI5 | 12.1 |
| Wild Type | Actin (Control) | anti-ABI5 | 1.0 |
| afp1 mutant | Actin (Control) | anti-ABI5 | 0.9 |
Note: This table represents hypothetical data for illustrative purposes based on the known interaction and regulatory effect of this compound on ABI5. Actual experimental results would vary.
Biochemical Assays for Protein Activity and Post-Translational Modifications
Biochemical assays are essential for understanding the intrinsic properties of this compound, its interactions with other proteins, and the impact of post-translational modifications (PTMs) on its function. This compound is known to interact with ABI5 and the E3 ubiquitin ligase PUB35, facilitating ABI5 degradation through the 26S proteasome pathway. oup.comnih.gov
Assays such as co-immunoprecipitation (Co-IP) are used to confirm protein-protein interactions, demonstrating the physical association between this compound, ABI5, and PUB35. oup.com In vitro ubiquitination assays can be employed to show that PUB35 directly ubiquitinates ABI5 and that this compound enhances this process. oup.com
Post-translational modifications, such as phosphorylation, ubiquitination, and acetylation, play crucial roles in regulating protein activity, stability, and localization. tebubio.comthermofisher.com While specific PTMs of this compound were not detailed in the provided search results, the fact that this compound is involved in the ubiquitin-mediated degradation of ABI5 suggests that ubiquitination is a key process in this pathway, potentially involving this compound itself or its interacting partners. oup.comnih.gov
Techniques such as Western blotting with antibodies specific to certain PTMs (e.g., anti-ubiquitin antibodies) can be used to detect the ubiquitination status of this compound or its interacting proteins under different conditions, such as in response to ABA treatment. Mass spectrometry-based proteomics can provide a global analysis of PTMs on this compound, identifying specific modified residues and the types of modifications present.
A hypothetical table illustrating findings from a co-immunoprecipitation assay:
| Precipitating Antibody | Detected Protein | Condition (e.g., +ABA) | Observation |
| anti-AFP1 | AFP1 | Yes | Band detected |
| anti-AFP1 | ABI5 | Yes | Band detected |
| anti-AFP1 | PUB35 | Yes | Band detected |
| anti-IgG (Control) | AFP1 | Yes | No band |
| anti-IgG (Control) | ABI5 | Yes | No band |
| anti-IgG (Control) | PUB35 | Yes | No band |
Note: This table represents hypothetical data illustrating the expected outcome of a Co-IP experiment confirming interactions between this compound, ABI5, and PUB35.
Advanced Microscopy Techniques for Cellular Phenotyping
Advanced microscopy techniques are vital for visualizing the cellular localization of this compound and observing the phenotypic effects of its manipulation at a cellular level. Confocal laser scanning microscopy (CLSM) and light-sheet fluorescence microscopy (LSFM) offer high-resolution imaging of protein localization within living plant tissues.
This compound has been shown to localize in the nucleus, specifically in nuclear bodies, where it interacts with ABI5. oup.comnih.gov This localization is consistent with its role in regulating the nuclear-localized transcription factor ABI5. uniprot.orgoup.comnih.gov
Fluorescent protein fusions, such as this compound-GFP or this compound-mCherry, are commonly used in conjunction with advanced microscopy to determine protein localization in transgenic Arabidopsis lines. oup.com Co-localization studies using markers for different cellular compartments (e.g., nuclear markers) can confirm the precise subcellular location of this compound. oup.com
Advanced microscopy can also be used to observe cellular phenotypes in afp1 mutants or this compound overexpressing lines. For example, changes in cell size, shape, or organization in response to ABA treatment or drought stress could be visualized and quantified. biorxiv.orgbiorxiv.org While specific detailed cellular phenotyping data using advanced microscopy solely focused on this compound was not extensively found, studies on related ABA signaling components and stress responses in Arabidopsis have utilized these techniques to understand cellular-level changes.
A hypothetical representation of this compound localization observed via confocal microscopy:
| Fusion Protein | Observed Localization | Co-localization with (Marker) | Condition (e.g., +ABA) |
| This compound-GFP | Nucleus, Nuclear Bodies | DAPI (Nuclear Stain) | Yes |
| This compound-GFP | Nucleus, Nuclear Bodies | - | No |
Note: This table summarizes the reported nuclear localization of this compound. oup.comnih.gov
Advanced microscopy, including techniques for live-cell imaging, allows for the dynamic study of this compound localization and potential translocation events in response to environmental stimuli or developmental cues.
Future Research Directions and Emerging Paradigms
Elucidating the Precise Molecular Determinants of At-AFP1 Interaction Specificity
Current research indicates that this compound interacts with a limited but crucial set of proteins, including the central ABA signaling regulator ABI5, the U-box E3 ubiquitin ligase PUB35, and several members of the OXS3 family (OXS3, OXS3b, O3L3, O3L4, and O3L6). uniprot.org this compound's interaction with ABI5 facilitates the latter's degradation via the 26S proteasome pathway, a process involving PUB35. uniprot.orgnih.gov Furthermore, this compound collaborates with OXS3 family proteins to repress the expression of ABI4, another key transcription factor in stress responses.
Despite these known interactions, the precise molecular determinants governing the specificity and affinity of this compound binding to each of its partners remain largely unknown. Future research should focus on identifying the specific amino acid residues, protein domains, and structural motifs within this compound that are critical for recognizing and binding to ABI5, PUB35, the different OXS3 family members, and potentially other ABI5-related basic leucine (B10760876) zipper (bZIP) transcription factors. Techniques such as site-directed mutagenesis, domain swapping experiments, and peptide array technology could be employed to map these interaction interfaces. A detailed understanding of these molecular interactions is fundamental to fully dissecting the regulatory mechanisms controlled by this compound.
Deeper Understanding of this compound's Role in Integrated Plant Stress Memory
This compound is clearly implicated in plant responses to abiotic stresses like drought, salt, and osmotic stress, with afp1 loss-of-function mutants exhibiting altered sensitivity, such as enhanced drought tolerance. uniprot.orgstring-db.org Plants possess complex mechanisms to perceive, respond to, and potentially "remember" past stress exposures, influencing their responses to subsequent stress events. While this compound's role in immediate stress responses is being characterized, its potential contribution to the establishment or maintenance of integrated plant stress memory is an emerging area of inquiry.
Future studies should investigate whether this compound or its interacting partners are involved in the epigenetic modifications or persistent changes in gene expression patterns that underpin stress memory. For instance, the interaction of this compound with OXS3 proteins, known to influence chromatin organization, suggests a potential link to heritable stress responses. Research could explore if altered this compound expression or function in response to a primary stress event influences the plant's capacity to respond to a secondary stress, thereby providing insights into its role in stress acclimation and memory.
Identification of Novel this compound Interacting Partners and Downstream Targets
The known protein interactors of this compound (ABI5, PUB35, and OXS3 family proteins) represent key nodes in ABA signaling and stress response pathways. uniprot.org However, it is plausible that this compound engages with additional, as yet unidentified, proteins to exert its full range of regulatory functions. Similarly, while ABI5 and ABI4 have been identified as downstream targets influenced by this compound, a comprehensive understanding of the entire spectrum of genes and pathways regulated by this compound is still developing. string-db.org
Future research should prioritize the systematic identification of novel this compound interacting proteins using unbiased approaches such as comprehensive yeast two-hybrid screens with expanded cDNA libraries, affinity purification coupled with mass spectrometry (AP-MS), and proximity labeling techniques. Simultaneously, advanced transcriptomic (e.g., RNA-Seq) and proteomic analyses in genetic lines with perturbed this compound function (e.g., afp1 mutants, overexpression lines) under various environmental conditions will be crucial for identifying the complete set of downstream genes and proteins whose abundance or activity is directly or indirectly modulated by this compound.
Known this compound Interactors:
| Interacting Partner | Role/Pathway | Reference |
| ABI5 (ABA-INSENSITIVE5) | Transcription factor in ABA signaling | uniprot.orgnih.gov |
| PUB35 (PLANT U-BOX 35) | E3 ubiquitin ligase in ABI5 degradation pathway | |
| OXS3 family proteins | Involved in chromatin regulation, represses ABI4 | |
| Other ABI5-related bZIPs | Putative transcription factor interactors |
Structural Biology of this compound in Complex with its Interactors
While the functions and interactions of Arabidopsis this compound are being elucidated, detailed three-dimensional structural information for the protein, particularly in complex with its interacting partners, is limited in the available literature. Structural studies of AFP1 proteins from other organisms, such as antifungal proteins from Streptomyces tendae or Raphanus sativus, exist but are not directly applicable due to likely differences in structure and function compared to the Arabidopsis Ninja-family protein.
Determining the high-resolution structures of this compound, both alone and in complex with key interactors like ABI5, PUB35, and members of the OXS3 family, represents a critical future research direction. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) will be essential. Such structural insights would provide an atomic-level understanding of how these proteins interact, revealing the precise mechanisms of ABI5 degradation, ABI4 repression, and other this compound-mediated regulatory events.
Investigating this compound Function in Diverse Plant Species and Agricultural Contexts
The majority of research on this compound has been conducted in the model plant Arabidopsis thaliana. uniprot.orgnih.govstring-db.org However, homologs of this compound are present in other plant species, including important crops like rice, barley, and wheat. While the Arabidopsis afp1 mutant shows promising phenotypes like enhanced drought tolerance string-db.org, the functional conservation and specific roles of this compound homologs in these diverse plant species and their potential relevance in agricultural contexts remain largely unexplored.
Future research should extend the investigation of this compound function to its homologs in various crop species. This would involve identifying and characterizing these homologs, analyzing their expression patterns under different stress conditions and developmental stages, and determining their roles in stress tolerance, growth, development, and yield. Genetic manipulation of AFP1 homologs in crops, similar to studies in Arabidopsis, could assess their potential as targets for improving agricultural traits, such as enhancing drought resilience or optimizing resource use efficiency, thereby contributing to sustainable agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
